molecular formula C25H26N4O6 B1681210 TAK-603 CAS No. 158146-85-1

TAK-603

Katalognummer: B1681210
CAS-Nummer: 158146-85-1
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: CLQRMSBSMHXMMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAK-603 is a complex organic compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

The synthesis of TAK-603 typically involves multi-step synthetic routes. The process begins with the preparation of the quinoline core, followed by the introduction of the triazole ring and the methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Analyse Chemischer Reaktionen

TAK-603 undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxides, which are important intermediates in the synthesis of other biologically active compounds.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy groups and the triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Glomerulonephritis

Overview:
TAK-603 has been studied for its effects on crescentic glomerulonephritis, a severe form of kidney disease characterized by inflammation and scarring of the glomeruli.

Key Findings:

  • In a study involving Wistar-Kyoto rats, administration of this compound (50 mg/kg) significantly reduced glomerular damage and proteinuria when given daily for six days post-induction of glomerulonephritis. This treatment led to decreased levels of Th1 cytokines, including interferon-gamma and interleukin-2, which are implicated in inflammatory responses .
  • The compound also demonstrated a reduction in the number of infiltrating CD4 and CD8 positive cells in the kidneys, indicating its role in modulating immune cell activity .

Table 1: Effects of this compound on Glomerulonephritis

Treatment GroupAdministration ScheduleGlomerular Damage ReductionProteinuria ReductionTh1 Cytokine Levels
Group 1Days 0-5SignificantSignificantDecreased
Group 2Day 0 onlyPartialModerateSlightly decreased
Group 3Days 3-5ModerateModerateDecreased

Impact on Graft-Versus-Host Disease

Overview:
this compound has been investigated for its potential to prevent acute graft-versus-host disease (GVHD), a serious complication following bone marrow transplantation.

Key Findings:

  • In murine models, this compound was effective in preventing lethal acute GVHD, suggesting its utility as a therapeutic agent in transplant settings. The compound's ability to suppress Th1-type cytokine production was highlighted as a key mechanism in this context .

Anti-Arthritic Properties

Overview:
The compound has also been evaluated for its effects on arthritis models, particularly those driven by Th1 immune responses.

Key Findings:

  • Studies showed that this compound effectively reduced Th1 cytokine production in adjuvant arthritis models, leading to decreased inflammation and joint damage. This selective inhibition of Th1 responses positions this compound as a promising candidate for treating autoimmune conditions where Th1 cells are predominant .

Mechanistic Insights

Overview:
The mechanisms underlying the therapeutic effects of this compound have been explored through various experimental designs.

Key Findings:

  • This compound selectively suppresses the production of Th1 cytokines while sparing Th2 cytokines, which is crucial for maintaining a balanced immune response .
  • Its pharmacodynamics involve modulation of immune cell activity and reduction of inflammatory mediators, contributing to its efficacy across different models of disease .

Wirkmechanismus

The mechanism of action of TAK-603 involves its interaction with specific molecular targets and pathways. The triazole ring and the quinoline core can form hydrogen bonds and π-π interactions with biological receptors, leading to modulation of their activity. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

TAK-603 can be compared with other similar compounds, such as:

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.

    Quinoline derivatives: Other compounds with a quinoline core, such as chloroquine and hydroxychloroquine, which are used as antimalarial agents. The uniqueness of this compound lies in its combination of the quinoline core, multiple methoxy groups, and the triazole ring, which together contribute to its distinct chemical and biological properties.

Biologische Aktivität

TAK-603 is a novel compound developed as a potential disease-modifying antirheumatic drug (DMARD) with significant immunomodulatory and anti-inflammatory properties. Its primary focus is on the selective suppression of Th1-type cytokine production, which plays a crucial role in various autoimmune diseases, particularly rheumatoid arthritis. This article presents a detailed investigation into the biological activity of this compound, including its effects on cytokine production, bone resorption, and its efficacy in preclinical models.

Cytokine Suppression

Research indicates that this compound selectively inhibits the production of Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), while sparing Th2 cytokines like IL-4 and IL-5. This selective action was demonstrated in both in vitro systems using T-cell lines and in vivo models of arthritis. In studies involving adjuvant arthritis in rats, treatment with this compound resulted in significantly lower levels of Th1 cytokine mRNA expression in both the arthritic joint and systemic circulation, correlating with reduced disease severity .

Table 1: Effects of this compound on Cytokine Production

Cytokine TypeTreatment GroupCytokine Level Reduction
Th1This compoundSignificant
Th2This compoundMinimal

Anti-resorptive Activity

This compound has also been shown to exhibit potent anti-resorptive effects, making it a candidate for treating bone-related diseases. In ovariectomized mouse models, this compound effectively prevented bone loss by inhibiting osteoclast formation and function. The compound demonstrated significant improvements in femoral bone density compared to control groups .

Table 2: Impact of this compound on Bone Density in Ovariectomized Mice

Treatment GroupFemoral Bone Weight (mg)Percentage Change (%)
Control11.70
This compound (10 mg/kg)12.8+9.4

Immunomodulatory Effects

In addition to its effects on cytokines and bone density, this compound was found to suppress the development of synovial lesions and joint destruction in animal models. Histological evaluations showed a marked reduction in inflammatory cell infiltration and synovial hyperplasia, indicating its potential as an effective therapeutic agent for inflammatory joint diseases .

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Adjuvant Arthritis Model : In this model, rats treated with this compound exhibited reduced clinical signs of arthritis alongside decreased levels of pro-inflammatory cytokines. The study highlighted the compound's ability to modulate immune responses effectively.
  • Osteoporosis Prevention : A study focusing on postmenopausal osteoporosis demonstrated that this compound significantly mitigated bone loss associated with estrogen deficiency by targeting osteoclast activity.
  • Rheumatoid Arthritis Models : In chronic models of rheumatoid arthritis, administration of this compound led to improved clinical scores and reduced joint swelling compared to untreated controls.

Eigenschaften

CAS-Nummer

158146-85-1

Molekularformel

C25H26N4O6

Molekulargewicht

478.5 g/mol

IUPAC-Name

ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate

InChI

InChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3

InChI-Schlüssel

CLQRMSBSMHXMMC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC

Kanonische SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC

Aussehen

Solid powder

Key on ui other cas no.

158146-85-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate
TAK 603
TAK-603

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Oily sodium hydride (60%, 0.323 g) was added to a solution of 1H-1,2,4-triazole (0.558 g) in N,N-dimethylformamide (30 ml), and the mixture was stirred at room temperature for 15 minutes. Then ethyl 2-chloromethyl-6,7-dimethoxy-4-(3,4-dimethoxyphenyl)quinoline-3-carboxylate(3.0 g) was added. The mixture was stirred at 80° C. for 1 hour, poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel. The fractions firstly eluted with chloroform/methanol (40/1, v/v) gave ethyl 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (1.7 g, 53%) which was then recrystallized from ethyl acetate-hexane. Colorless prisms. mp. 176°-177° C.
Quantity
0.323 g
Type
reactant
Reaction Step One
Quantity
0.558 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 2-chloromethyl-6,7-dimethoxy-4-(3,4-dimethoxyphenyl)quinoline-3-carboxylate
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Oily sodium hydride (60%,0.323 g) was added to a solution of 1H-1,2,4-triazole (0.558 g) in N,N-dimethylformamide (30 ml), followed by stirring at room temperature for 15 minutes. Then 2-chloromethyl-6,7-dimethoxy-4-(3,4-dimethoxyphenyl)quinoline-3-carboxylic acid ethyl ester (3.0 g) was added. After stirring at 80° C. for 1 hour, the reaction mixture was poured over water and extracted with ethyl acetate. The ethyl acetate layer was washed with water and then dried (MgSO4), after which the solvent was distilled off. The residue was subjected to silica gel column chromatography and eluted with chloroform-methanol (40:1, v/v) to yield 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylic acid ethyl ester (1.7 g, 53%), which was then recrystallized from ethyl acetate-hexane to yield a colorless prismatic crystal having a melting point of 176° to 177° C.
Quantity
0.323 g
Type
reactant
Reaction Step One
Quantity
0.558 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
2-chloromethyl-6,7-dimethoxy-4-(3,4-dimethoxyphenyl)quinoline-3-carboxylic acid ethyl ester
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1H-1,2,4-triazole (0.558 g) in N,N-dimethylformamide (30 ml) was added sodium hydride in oil and the mixture was stirred at room temperature for 15 minutes. Then, ethyl 2-chloromethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinoline-3-carboxylate (3.0 g) was added. The mixture was stirred at 80° C. for 1 hour, after which it was poured in water and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried (MgSO4) and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography. Form the first eluate with chloroform-methanol (40:1, v/v), ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (1.7 g, 53%) was obtained. Recrystallization from ethyl acetate-hexane provided colorless prisms, m.p. 176°-177° C.
Quantity
0.558 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 2-chloromethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinoline-3-carboxylate
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK-603
Reactant of Route 2
TAK-603
Reactant of Route 3
Reactant of Route 3
TAK-603
Reactant of Route 4
Reactant of Route 4
TAK-603
Reactant of Route 5
Reactant of Route 5
TAK-603
Reactant of Route 6
Reactant of Route 6
TAK-603

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.